(2-Azaspiro[4.4]nonan-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[4.4]nonan-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-6-8-5-9(7-10-8)3-1-2-4-9/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXUEKKOQGVIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(NC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of the 2 Azaspiro 4.4 Nonan 3 Yl Methanol Scaffold
Reactions Involving the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group is a key site for functionalization, enabling the introduction of various substituents through activation and substitution reactions.
Nucleophilic Activation via Mesylation
Activation of the hydroxyl group towards nucleophilic substitution is commonly achieved through mesylation, which converts the poor leaving group (hydroxide) into a good leaving group (mesylate). mdpi.com The reaction of (2-Azaspiro[4.4]nonan-3-yl)methanol derivatives with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or trimethylamine (B31210) leads to the formation of the corresponding mesylate. mdpi.comnih.gov
However, the outcome of this reaction can be highly dependent on the substituents present on the azaspiro[4.4]nonane ring. For instance, the reaction of (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl with MsCl/NEt₃ did not yield the expected mesylate but instead resulted in the formation of 3,3-dimethyloctahydrocyclopenta[c]pyrrolo[1,2-b]isoxazole. nih.gov This unexpected product arises from an intramolecular cyclization, highlighting the influence of neighboring functional groups on the reaction pathway. nih.govresearchgate.net
In contrast, the mesylation of (2,2-Dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol using MsCl and trimethylamine proceeded to give the desired mesylate, which could be further reacted. nih.gov Similarly, (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol was successfully mesylated using MsCl and triethylamine. nih.gov
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl | MsCl, NEt₃ | 3,3-dimethyloctahydrocyclopenta[c]pyrrolo[1,2-b]isoxazole | nih.gov |
| (2,2-Dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol | MsCl, NMe₃ | Corresponding Mesylate | nih.gov |
| (1-(Benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol | MsCl, NEt₃ | Corresponding Mesylate | nih.gov |
Halogenation Reactions (e.g., Appel Reaction)
The Appel reaction provides a method for the conversion of the hydroxymethyl group to a halomethyl group, typically a bromomethyl or chloromethyl group, using a combination of a triarylphosphine (e.g., triphenylphosphine, PPh₃) and a carbon tetrahalide (e.g., carbon tetrabromide, CBr₄). mdpi.com
Similar to mesylation, the success and outcome of the Appel reaction on the this compound scaffold are influenced by the substituents on the azaspiro core. mdpi.com The reaction of (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl with PPh₃ and CBr₄ did not yield the expected brominated nitroxide. Instead, it also led to the formation of 3,3-dimethyloctahydrocyclopenta[c]pyrrolo[1,2-b]isoxazole, the same rearranged product observed with mesylation. nih.gov
However, when (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane was subjected to Appel reaction conditions, it afforded perhydro-cyclopenta journals.co.zaresearchgate.netazeto[1,2-a]pyrrol derivatives. mdpi.comnih.gov This indicates that in the absence of the nitroxide group, the reaction proceeds through a different pathway involving intramolecular cyclization to form a strained azetidine (B1206935) ring system. nih.gov
Functionalization of the Azaspiro[4.4]nonane Core
The azaspiro[4.4]nonane core itself can undergo various chemical transformations, allowing for the introduction of new functional groups and modification of the ring system.
Oxidation of Ring Heteroatoms or Carbons
Oxidation reactions can target either the nitrogen heteroatom or the carbon atoms within the azaspiro[4.4]nonane framework. For example, manganese(III)-based oxidation of 4-acylpyrrolidine-2,3-diones in the presence of 1,1-diarylethenes has been utilized to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.netvista.gov.vn In this reaction, the pyrrolidinedione ring remains intact and becomes part of the final spirocyclic dione (B5365651) scaffold. researchgate.net
Another approach involves the oxidation of amides to generate spirocyclic diones. For instance, 2-hydroxy-N-(4-hydroxyphenyl)acetamide can be oxidized with bis(acetoxy)iodobenzene in the presence of a copper catalyst to form 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione. nih.gov While this example illustrates the formation of an azaspiro[4.5]decane system, similar oxidative cyclization strategies could potentially be applied to synthesize azaspiro[4.4]nonane derivatives.
Furthermore, the synthesis of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile has been achieved through a diiron nonacarbonyl-assisted spirocyclization reaction, demonstrating the formation of an oxo-substituted azaspiro[4.4]nonane core. journals.co.za
Reduction of Functional Groups within the Scaffold
The reduction of functional groups within the azaspiro[4.4]nonane scaffold is a key transformation for accessing different derivatives. Ester groups, for example, can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com This reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. youtube.comyoutube.com It is generally not possible to stop the reaction at the aldehyde stage with LiAlH₄. youtube.com
More selective reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to reduce esters to aldehydes. youtube.com This selectivity arises from the different reactivity of the ester and the intermediate aldehyde towards the electrophilic aluminum reagent. youtube.com
A recent development in ester reduction is the use of a diazabenzacenaphthenium photoredox catalyst. soken.ac.jp When irradiated with blue light in the presence of an oxalate, this catalyst can effectively reduce esters to the corresponding alcohols. soken.ac.jp
Substitution Reactions on the Spiro Ring System
Substitution reactions on the spiro ring system of azaspiro[4.4]nonane derivatives allow for the introduction of various functional groups, which can significantly alter the molecule's properties. acs.orgnih.gov These reactions can occur at different positions of the pyrrolidine (B122466) or cyclopentane (B165970) rings.
For example, the synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization process. acs.orgnih.gov This method allows for the formation of the spirocyclic skeleton with the potential for further functionalization.
Additionally, phosphine-catalyzed [3+2]-cycloadditions of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives can lead to the formation of 2-azaspiro[4.4]nonan-1-ones. uow.edu.auosti.gov The resulting spiro-heterocyclic products can then undergo further transformations. uow.edu.au For instance, a Curtius rearrangement of a carboxylic acid derivative followed by acid hydrolysis has been used to produce novel spiro-cyclic ketones. uow.edu.au
| Reaction Type | Example Reaction | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Oxidation | Oxidation of 4-acylpyrrolidine-2,3-diones | Mn(OAc)₃, 1,1-diarylethenes | 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones | researchgate.net |
| Oxidation | Diiron nonacarbonyl-assisted spirocyclization | Fe₂(CO)₉ | 8-Oxo-1-azaspiro[4.4]nonanes | journals.co.za |
| Reduction | Reduction of esters | LiAlH₄ or DIBAL-H | Primary alcohols or aldehydes | youtube.comyoutube.com |
| Substitution | Domino radical bicyclization | AIBN or Et₃B, Bu₃SnH | 1-Azaspiro[4.4]nonane derivatives | acs.orgnih.gov |
| Substitution | Phosphine-catalyzed [3+2]-cycloaddition | Phosphine, ylides | 2-Azaspiro[4.4]nonan-1-ones | uow.edu.auosti.gov |
Elaboration of the Azaspiro[4.4]nonane Scaffold for Complex Molecules
The inherent structural rigidity and chirality of the this compound scaffold make it an attractive starting point for the synthesis of more complex, polycyclic molecular architectures. The strategic positioning of the hydroxymethyl group at the C-3 position allows for a variety of chemical transformations that can be used to build additional rings and introduce new functionalities. Research in this area has demonstrated that the reactivity of the hydroxymethyl group can be effectively harnessed to elaborate the basic azaspiro[4.4]nonane framework into intricate heterocyclic systems.
A notable example of this approach involves the reactions of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with activating agents such as methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine, NEt₃) or with the Appel system (triphenylphosphine/carbon tetrabromide, PPh₃/CBr₄). dntb.gov.uanih.gov These reactions are designed to convert the primary alcohol into a good leaving group, thereby facilitating subsequent intramolecular nucleophilic substitution and rearrangement reactions. dntb.gov.ua
The outcome of these reactions is highly dependent on the nature of the substituent at the N-1 position of the azaspiro[4.4]nonane ring. dntb.gov.uanih.gov For instance, when the nitrogen is part of a nitroxide radical (X = O•), the reaction with either MsCl/NEt₃ or PPh₃/CBr₄ leads to the formation of a novel tricyclic system, hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole. dntb.gov.uanih.gov This transformation proceeds through the activation of the hydroxyl group followed by an intramolecular cyclization.
In cases where the nitrogen atom is protected with a benzyloxy (OBn) or benzoyloxy (OBz) group, the reaction with MsCl and a base yields a mixture of products. dntb.gov.uanih.gov These include the aforementioned hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole, alongside various octahydrocyclopenta[c]azepine derivatives. dntb.gov.uanih.gov The formation of the latter is proposed to occur via a rearrangement mechanism.
Furthermore, when the nitrogen atom of the spirocycle is a simple secondary amine (X = H), its reaction with MsCl/NEt₃ results in the formation of a perhydro-cyclopenta nih.govosti.govazeto[1,2-a]pyrrol derivative. dntb.gov.uanih.gov This product can be further elaborated; for example, alkylation with methyl iodide followed by Hofmann elimination has been shown to produce 2,3,3-trimethyl-1,2,3,4,5,7,8,8a-octahydrocyclopenta[c]azepine in a 56% yield. dntb.gov.ua
These findings underscore the utility of the this compound scaffold as a versatile building block. The reactivity of its hydroxymethyl group provides a gateway to a diverse range of complex polycyclic molecules that are of interest in medicinal chemistry and materials science.
Table 1: Elaboration of Substituted this compound Scaffolds
| Starting Material (Substituent at N-1) | Reagents | Major Product(s) |
| Nitroxide radical (X = O•) | MsCl/NEt₃ or PPh₃/CBr₄ | Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole |
| Benzyloxy (X = OBn) or Benzoyloxy (X = OBz) | MsCl/Base | Mixture of Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole and Octahydrocyclopenta[c]azepines |
| Hydrogen (X = H) | MsCl/NEt₃ | Perhydro-cyclopenta nih.govosti.govazeto[1,2-a]pyrrol |
Stereochemical Aspects of Azaspiro 4.4 Nonane Systems
Diastereoselective Synthesis of Azaspiro[4.4]nonane Derivatives
The controlled synthesis of specific diastereomers of azaspiro[4.4]nonane derivatives is a significant challenge that has been addressed through various innovative methodologies. One prominent method is the 1,3-dipolar cycloaddition reaction. This approach, often performed as a one-pot, three-component reaction, can generate spiro-pyrrolidine derivatives with a high degree of diastereoselectivity. nih.gov For instance, the reaction between 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid using a nanocatalyst can produce spirocyclic pyrrolidine (B122466) derivatives, predominantly as the endo-isomer. The stereochemistry of these products is typically confirmed using advanced NMR spectroscopy techniques. nih.gov
Another powerful strategy is the phosphine-catalyzed [3+2] cycloaddition. This reaction can be used to synthesize 2-azaspiro[4.4]nonan-1-ones from 2-methylene-γ-lactams and derivatives of 2-butynoic acid. researchgate.netosti.gov The reaction proceeds with notable regioselectivity and diastereoselectivity. researchgate.net These synthetic routes provide access to complex spiro-heterocyclic products that can be further modified. For example, a synthesized acid derivative can undergo a Curtius rearrangement to yield novel spiro-cyclic ketones. uwa.edu.au
The following table summarizes key findings in diastereoselective synthesis leading to azaspiro[4.4]nonane-related structures.
| Reaction Type | Reactants | Catalyst/Reagent | Key Outcome |
| 1,3-Dipolar Cycloaddition | Isatin, Thiazolidine-4-carboxylic acid, 5-arylidene thiazolidine-2,4-diones | MCCFe₂O₄@l-proline MNRs | High yield and high diastereoselectivity for endo-isomers of spiro-pyrrolidines. nih.gov |
| [3+2] Cycloaddition | 2-Methylene-γ-lactams, Ethyl 2-butynoate ylides | Phosphine | Regio- and diastereoselective formation of 2-azaspiro[4.4]nonan-1-ones. researchgate.netosti.gov |
| Domino Radical Bicyclization | O-benzyl oxime ethers with alkenyl moiety | Bu₃SnH / AIBN or Et₃B | Synthesis of 1-azaspiro[4.4]nonane skeleton with a preference for the trans configuration. researchgate.net |
Enantioselective Methodologies for Azaspiro[4.4]nonane Formation
Achieving enantioselectivity in the synthesis of azaspiro[4.4]nonanes is crucial for producing compounds with specific biological activities. Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides have emerged as a highly effective method for the stereoselective preparation of chiral spiropyrrolidines. rsc.org Silver-catalyzed [3+2] cycloaddition reactions between imino esters and α-alkylidene succinimides, for example, can produce spirocyclic pyrrolidines in high yields and with excellent enantioselectivities. acs.org
A strategy termed the "clip-cycle" synthesis has been developed for the asymmetric formation of spiropyrrolidines. whiterose.ac.ukacs.org In this method, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via alkene metathesis. Subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields the desired spiropyrrolidine with high enantioselectivity. whiterose.ac.ukacs.org
Furthermore, enantioselective synthesis has been critical in the total synthesis of natural products containing the azaspiro[4.4]nonane core. In the synthesis of the chiral intermediate for (-)-cephalotaxine, an enantioselective approach was used to produce (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal with an enantiomeric excess (ee) of ≥ 95%. clockss.org This was achieved via a Michael addition followed by a key Curtius rearrangement to install the nitrogen substituent with high stereochemical fidelity. clockss.org
| Methodology | Catalyst/Key Reagent | Substrates | Enantioselectivity |
| Asymmetric "Clip-Cycle" | Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines, Thioacrylate | High enantioselectivities. whiterose.ac.ukacs.org |
| Silver-Catalyzed [3+2] Cycloaddition | AgOAc/ThioClickFerrophos (TCF) complex | Glycine imino esters, α-alkylidene succinimides | High enantioselectivities. acs.org |
| Michael Addition / Curtius Rearrangement | Chiral enamino ester | Methyl acrylate (B77674) | ee ≥ 95% for (R)-1-azaspiro[4.4]nonane-2,6-dione intermediate. clockss.org |
Conformational Analysis of the Spiro[4.4]nonane Ring System
The spiro[4.4]nonane ring system consists of two five-membered rings joined at a single spiro-carbon. The conformational behavior of this system is complex, with each five-membered ring able to adopt various conformations, typically envelope (Cₛ symmetry) and twist (C₂ symmetry) forms. Quantum-chemical calculations on the related 5-azoniaspiro[4.4]nonane cation indicate that in the gas phase, a geometry of C₂ symmetry with both rings in an envelope conformation is the energy minimum. researchgate.net A second conformation of D₂ symmetry is calculated to be significantly higher in energy. researchgate.net
However, in the solid state, as observed through single-crystal X-ray diffraction, the conformations can be influenced by crystal packing forces. researchgate.net For instance, in the bromide salt of 5-azoniaspiro[4.4]nonane, the cation has C₂ symmetry, but the rings are in a conformation intermediate between the predicted envelope and twist forms. In the picrate (B76445) salt, the rings adopt a combination of envelope and twist conformations. researchgate.net In solution, NMR spectra suggest that the cations are highly flexible. researchgate.net This inherent flexibility, constrained by the spiro-center, is a defining feature of the spiro[4.4]nonane framework and its derivatives, including (2-Azaspiro[4.4]nonan-3-yl)methanol.
Influence of Stereochemistry on Molecular Recognition and Interactions
The well-defined conformational nature of the azaspiro[4.4]nonane scaffold is a key reason for its prevalence in biologically active compounds and its desirability as a scaffold in drug discovery. whiterose.ac.uknih.gov The rigid three-dimensional arrangement allows functional groups to be presented along specific vectors, facilitating precise interactions with biological targets such as enzymes and receptors.
The importance of stereochemistry is evident in the biological activity of natural products. For example, in the case of cephalotaxine (B1668394) esters, which exhibit antileukemic properties, the stereospecificity is stringent. Esters derived from the "unnatural" (+)-cephalotaxine enantiomer are devoid of this activity, underscoring the critical role of the absolute configuration of the 1-azaspiro[4.4]nonane core. clockss.org
More broadly, azaspirocycles have been identified as potent agonists for receptors like the glucagon-like peptide-1 (GLP-1) receptor. The optimization of a series of 6-azaspiro[2.5]octane molecules into powerful GLP-1 agonists highlights how subtle changes to the spirocyclic core and its substituents can dramatically influence binding and activity. nih.gov The stereochemical configuration of these molecules is paramount for achieving the desired pharmacological profile, as it dictates the precise orientation within the receptor's binding pocket. nih.gov This principle directly applies to this compound and its potential derivatives, where each stereoisomer would be expected to exhibit a unique profile of molecular recognition and biological interaction.
Computational and Theoretical Investigations of 2 Azaspiro 4.4 Nonan 3 Yl Methanol and Analogues
Molecular Modeling and Structural Analysis of Azaspiro[4.4]nonanes
Molecular modeling is a cornerstone for understanding the three-dimensional architecture of azaspiro[4.4]nonane scaffolds. Techniques ranging from molecular mechanics to quantum mechanics, particularly Density Functional Theory (DFT), are employed to predict the most stable conformations and detailed geometric parameters. The defining feature of this scaffold is the spirocyclic carbon atom, which joins a cyclopentane (B165970) and a pyrrolidine (B122466) ring. The analysis focuses on the relative orientations of these two rings and the puckering of each ring system.
The pyrrolidine ring typically adopts an envelope or twisted conformation, while the cyclopentane ring also exists in similar low-energy forms. The specific conformation influences the spatial orientation of substituents, which is critical for biological activity. Computational models can precisely calculate bond lengths, bond angles, and dihedral angles, providing a detailed structural portrait. For instance, calculations can determine the preferred orientation of the hydroxymethyl group at the C3 position of (2-Azaspiro[4.4]nonan-3-yl)methanol, which is crucial for its interaction with other molecules.
Table 1: Representative Geometric Parameters Investigated in Molecular Modeling of Azaspiro[4.4]nonanes
| Parameter | Description | Typical Focus of Analysis |
| Ring Pucker | Describes the deviation of the rings from planarity (e.g., envelope, twist conformations). | Determining the lowest energy conformation of the cyclopentane and pyrrolidine rings. |
| Spiro-Junction Angle | The angle between the mean planes of the two spiro-fused rings. | Understanding the overall rigidity and shape of the bicyclic system. |
| Axial/Equatorial Positions | The orientation of substituents on the rings relative to the ring planes. | Predicting the steric hindrance and accessibility of functional groups for reactions or binding. |
| Bond Lengths & Angles | Standard geometric parameters for all atoms in the molecule. | Identifying any strain induced by the spirocyclic fusion. |
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations offer a deep understanding of the electronic characteristics that govern the reactivity of this compound and its analogues. Methods like DFT, using functionals such as B3LYP, are commonly used to analyze the molecule's electronic landscape. superfri.orgrsc.org Key properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.
Furthermore, these studies generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites), such as the nitrogen and oxygen atoms, and electron-poor regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other reagents or biological macromolecules. Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies this distribution, providing further clues about sites susceptible to metabolic attack or important for binding interactions. rsc.org
Table 2: Key Electronic Descriptors from Quantum Chemical Studies and Their Significance
| Descriptor | Definition | Significance in Reactivity Analysis |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron (nucleophilicity). Higher energy suggests greater reactivity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron (electrophilicity). Lower energy suggests greater reactivity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visually identifies sites for nucleophilic (negative potential) and electrophilic (positive potential) attack. |
Mechanistic Studies of Azaspiro[4.4]nonane Forming Reactions using Computational Chemistry
Computational chemistry is instrumental in elucidating the complex mechanisms of reactions that form the azaspiro[4.4]nonane skeleton. weizmann.ac.il Theoretical studies can map the entire potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This provides a step-by-step understanding of how reactants are converted into products.
For example, the synthesis of 1-azaspiro[4.4]nonane derivatives via domino radical bicyclization has been investigated computationally. acs.org These studies can confirm the proposed radical mechanism, calculate the energy barriers for the cyclization steps, and explain the observed diastereoselectivity (i.e., why the trans configuration might be preferred over the cis). acs.org Similarly, for reactions like intramolecular 1,3-dipolar cycloadditions used to form pyrrolidine-based spirocycles, quantum chemical calculations can model the concerted or stepwise nature of the cycloaddition, rationalize the regioselectivity, and predict the influence of different substituents on the reaction rate and outcome. researchgate.netnih.gov
Table 3: Application of Computational Chemistry in Mechanistic Studies of Azaspiro[4.4]nonane Synthesis
| Reaction Type | Computational Investigation Focus | Insights Gained |
| Domino Radical Bicyclization acs.org | Locating transition state structures for radical addition and cyclization steps. Calculating activation energy barriers. | Elucidation of the reaction pathway, confirmation of radical intermediates, and rationale for stereochemical outcomes. |
| Intramolecular 1,3-Dipolar Cycloaddition researchgate.netnih.gov | Modeling the concerted or stepwise cycloaddition pathway. Analyzing frontier molecular orbitals of the dipole and dipolarophile. | Understanding the factors controlling regio- and stereoselectivity. Predicting the feasibility of the reaction. |
| Tandem Hydroamination/Semipinacol Rearrangement acs.org | Mapping the potential energy surface for both the hydroamination and rearrangement steps. | Identifying the rate-determining step and explaining the formation of the spirocyclic core in a single step. |
Ligand-Target Docking Simulations for Azaspiro[4.4]nonane Derivatives
Molecular docking is a computational technique widely used in drug discovery to predict how a small molecule (ligand), such as an azaspiro[4.4]nonane derivative, binds to the active site of a biological target, typically a protein or enzyme. nih.gov This method is crucial for understanding the basis of a compound's biological activity and for designing new, more potent analogues. researchgate.net
The process begins with the 3D structures of both the ligand, optimized using methods described in section 5.1, and the target protein, often obtained from crystallographic data. nih.gov Docking software then systematically explores possible binding orientations (poses) of the ligand within the target's binding site. Each pose is assigned a score based on a scoring function that estimates the binding affinity by considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results can reveal key amino acid residues that interact with the ligand and suggest specific modifications to the ligand's structure to enhance these interactions. For instance, docking could show the hydroxymethyl group of this compound forming a critical hydrogen bond with a serine or threonine residue in an enzyme's active site.
Table 4: Typical Parameters and Outputs of a Ligand-Target Docking Simulation
| Parameter/Output | Description | Example |
| Target Protein | The biological macromolecule whose activity is to be modulated. | Cyclin-dependent kinase 2 (CDK2) nih.gov |
| Docking Software | The program used to perform the simulation. | Surflex-Dock, AutoDock, GOLD |
| Binding Site Definition | The specific region of the protein where the ligand is expected to bind. | The ATP-binding pocket of a kinase. |
| Docking Score | A numerical value representing the predicted binding affinity. | -8.5 kcal/mol |
| Predicted Binding Pose | The lowest energy 3D orientation of the ligand in the binding site. | Orientation showing the pyrrolidine nitrogen acting as a hydrogen bond acceptor. |
| Key Interacting Residues | The amino acids in the binding site that form significant interactions with the ligand. | Hydrogen bond with Gln131, hydrophobic interaction with Leu83. |
Applications of 2 Azaspiro 4.4 Nonan 3 Yl Methanol and Its Derivatives As Research Scaffolds Excluding Clinical Data
Role as Building Blocks in the Synthesis of Diverse Organic Molecules
(2-Azaspiro[4.4]nonan-3-yl)methanol and its derivatives serve as versatile building blocks for the construction of more complex heterocyclic systems. The activation of the hydroxymethyl group, for instance, can initiate intramolecular rearrangements, leading to novel molecular architectures.
Research has shown that the reaction of (1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes) with reagents like methanesulfonyl chloride (MsCl) or a triphenylphosphine-carbon tetrabromide system (PPh₃-CBr₄) does not simply substitute the hydroxyl group. nih.gov Instead, the reaction's outcome is highly dependent on the substituent on the nitrogen atom (designated as 'X'). nih.gov
When the nitrogen is part of a nitroxide radical (X = O•), the reaction yields a fused isoxazole (B147169) system, hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole. nih.gov
When the nitrogen is a secondary amine (X = H), the reaction leads to a ring contraction, forming a perhydro-cyclopenta biosynth.comsigmaaldrich.comazeto[1,2-a]pyrrol derivative. nih.gov
When the nitrogen is protected with a benzyloxy (OBn) or benzoyloxy (OBz) group, the reaction produces a ring-expanded system, yielding octahydrocyclopenta[c]azepines. nih.gov Azepane scaffolds are of continuous interest as they are present in numerous pharmaceutical compounds. nih.gov
This demonstrates how the this compound framework can be chemically manipulated to serve as a precursor to a diverse range of polycyclic amine and isoxazole structures. Furthermore, multi-component reactions provide an efficient pathway to complex azaspiro compounds. For example, a three-component cascade reaction involving isocyanides, acetylenic esters, and isoxazolones has been developed to synthesize highly functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives in a single step. bldpharm.com
Scaffold Design for Novel Chemical Entities in Medicinal Chemistry Research
The spirocyclic core of azaspiro[4.4]nonane is a privileged scaffold in medicinal chemistry. Its rigid three-dimensional structure is used to orient pharmacophoric groups in a defined spatial arrangement, which can enhance binding affinity and selectivity for biological targets. nih.gov The introduction of spirocycles can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a property often correlated with higher success rates in drug development. nih.gov
Derivatives of 1-azaspiro[4.4]nonane are found in various compounds that exhibit significant biological activity, including inhibitors of the hepatitis C virus and agonists of nicotinic acetylcholine (B1216132) receptors. acs.org The utility of spirocycles as core structures is a recurring theme in modern drug discovery, with many drug candidates and approved drugs featuring these motifs. nih.gov The synthesis of novel azaspiro[3.4]octanes and thia-azaspiro[3.4]octanes has been reported, highlighting their potential as multifunctional modules to modulate the physicochemical and pharmacokinetic properties of drug candidates. chemscene.com The development of efficient synthetic methods, such as domino radical bicyclizations to form 1-azaspiro[4.4]nonane derivatives, further enables the exploration of this scaffold in medicinal chemistry. acs.org
| Application Area | Scaffold Type | Synthetic Approach | Resulting Compounds/Significance | Citations |
| Medicinal Chemistry | Azaspiro[4.4]nonane | Domino Radical Bicyclization | 1-Azaspiro[4.4]nonane derivatives with potential biological activity (e.g., HCV inhibitors). | acs.org |
| Medicinal Chemistry | Azaspiro Cycles | General Scaffold Hopping | Improved metabolic stability and selectivity by replacing morpholine (B109124) with azaspiro cycles in MCHr1 antagonists. | nih.gov |
| Organic Synthesis | (Hydroxymethyl)azaspiro[4.4]nonane | Reaction with MsCl/PPh₃-CBr₄ | Formation of diverse rearranged products including isoxazoles, azeto-pyrrols, and azepanes. | nih.gov |
| Organic Synthesis | Isoxazolone, Isocyanide, Alkyne | Three-Component Reaction | Direct synthesis of complex 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene scaffolds. | bldpharm.com |
Preparation of Natural Product Analogues Incorporating the Azaspiro[4.4]nonane Core
The azaspiro[4.4]nonane skeleton is a core component of several important natural products, making it a key target in total synthesis and the preparation of natural product analogues. The Cephalotaxus alkaloids, which include compounds with potent antiproliferative activities, are characterized by the presence of the 1-azaspiro[4.4]nonane ring system. acs.org Another example is the Stemona alkaloid family, where a tandem intramolecular Prins cyclization/Schmidt reaction has been developed to construct the azaspiro[4.4]nonane core for the formal synthesis of (±)-stemonamine.
Cephalotaxine (B1668394) is the parent compound of the antileukemic Cephalotaxus alkaloids. chemcd.com Its complex pentacyclic structure, which contains the 1-azaspiro[4.4]nonane core, has made it a popular target for synthetic chemists, leading to the development of various modular synthesis strategies.
A key challenge in these syntheses is the efficient construction of the azaspiro[4.4]nonane framework. One approach involves a nitroso-ene cyclization to create a 1-azabicyclo[4.4]non-2-one intermediate, which paves the way for a modular synthesis of (±)-cephalotaxine. biosynth.comchemicalbook.com Another strategy achieved the synthesis of cephalotaxine ring analogues through two successive intramolecular palladium-catalyzed reactions: an allylic amination followed by a Heck reaction. mdpi.com More recent methods have utilized the carbonyl group of a Weinreb amide to mediate the construction of the 1-azaspiro[4.4]nonane skeleton, leading to a concise formal synthesis of (±)-cephalotaxine. chemicalbook.comwikipedia.org A facile Friedel-Crafts cyclization of an amino spiro-cyclopentenone precursor has also been employed to build the tetracyclic core of cephalotaxine. chemcd.com These modular approaches allow for the systematic assembly of the complex natural product and its analogues. sigmaaldrich.comnih.gov
Development of Azaspiro[4.4]nonane-Based Bioisosteres in Lead Optimization Research
Bioisosteric replacement is a key strategy in lead optimization, where a functional group in a lead compound is replaced with another group to improve potency, selectivity, or pharmacokinetic properties. researchgate.netmdpi.com The azaspiro[4.4]nonane moiety, with its rigid three-dimensional structure, is an effective bioisostere for other cyclic amines commonly found in drug molecules, such as piperazine (B1678402) or morpholine. nih.govmdpi.com
In one example, researchers developing melanin-concentrating hormone receptor 1 (MCHr1) antagonists found that replacing a morpholine ring with various azaspiro cycles led to lower lipophilicity (logD), improved metabolic stability, and enhanced selectivity against the hERG channel. nih.gov Similarly, related azaspiro[2.4]heptanes have been investigated as dopamine (B1211576) D3 receptor antagonists, demonstrating the broad utility of the azaspiro-scaffold concept in fine-tuning drug-like properties during lead optimization. nih.gov
Applications in Chemical Biology Probe Development and Mechanistic Studies
The unique reactivity of this compound derivatives makes them useful tools for mechanistic studies in organic chemistry. The investigation into the reactions of (1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes) provides a clear example. nih.gov The fact that the reaction pathway diverges dramatically based on the nature of the substituent on the nitrogen atom (leading to retention of the scaffold, ring contraction, or ring expansion) allows for the study of the underlying electronic and steric factors that govern these intramolecular rearrangements. nih.gov Understanding these mechanisms is crucial for designing predictable synthetic routes to novel heterocyclic compounds that could be used as chemical probes to investigate biological systems.
Research on Azaspiro[4.4]nonanes for Specialty Chemical and Material Science Applications
While the primary research focus for azaspiro[4.4]nonane scaffolds has been in medicinal chemistry and the synthesis of bioactive molecules, the unique structural properties of spiro compounds in general suggest potential applications in other areas. acs.org The inherent rigidity imposed by a spirocyclic scaffold can significantly influence the physical and chemical properties of a molecule, a trait that is valuable in the design of functional materials. acs.org Spiro compounds have seen applications in fields such as organic optoelectronics and catalysis. acs.org
The development of synthetic scaffolds is also a cornerstone of regenerative medicine and material science, where porous materials are designed to support cell growth and tissue regeneration. nih.gov Although research has not yet specifically reported the use of this compound in this context, the versatility of azaspiro scaffolds in creating diverse and rigid three-dimensional structures could make them candidates for the development of novel polymers or functional materials in the future.
Structure Activity Relationship Sar Studies of Azaspiro 4.4 Nonane Derivatives in Biological Research Excluding Clinical Data
Systematic Evaluation of Substituent Effects on Biological Interactions
A systematic evaluation of how different substituents on the azaspiro[4.4]nonane scaffold affect its biological interactions is a crucial aspect of medicinal chemistry. However, specific studies detailing these effects for a broad range of derivatives are limited in publicly available literature. General principles suggest that modifications to the heterocyclic and carbocyclic rings, as well as the substituents on the nitrogen atom, can significantly influence the compound's physicochemical properties and its binding affinity to biological targets.
SAR of Azaspiro[4.4]nonane Derivatives as Enzyme Inhibitors or Receptor Modulators
The azaspiro[4.4]nonane scaffold is a component of various compounds that have been investigated as enzyme inhibitors and receptor modulators. For example, derivatives have been explored for their potential to inhibit acetylcholinesterase or modulate nicotinic acetylcholine (B1216132) receptors. acs.org The specific interactions of these derivatives with the active sites of enzymes or the binding pockets of receptors are highly dependent on the nature and position of the substituents on the spirocyclic framework. A comprehensive SAR study would typically involve synthesizing a library of analogues with systematic variations and assessing their activity.
General Principles for Rational Design and Activity Modulation of Azaspiro[4.4]nonane Scaffolds
The rational design of drugs based on the azaspiro[4.4]nonane scaffold follows several key principles aimed at optimizing the therapeutic potential of these molecules. The inherent three-dimensionality of the spirocyclic system is a significant advantage, as it allows for precise spatial arrangement of functional groups, which can lead to enhanced potency and selectivity.
Key strategies in the rational design of azaspiro[4.4]nonane-based compounds include:
Conformational Restriction: The rigid nature of the spirocyclic core reduces the number of possible conformations, which can decrease the entropic penalty upon binding to a biological target and thus improve binding affinity.
Vectorial Display of Substituents: The spirocyclic scaffold provides a fixed platform from which substituents can be projected in specific directions to interact with complementary pockets on a target protein.
Modulation of Physicochemical Properties: The introduction of different functional groups can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability.
Q & A
What are the common synthetic routes for (2-Azaspiro[4.4]nonan-3-yl)methanol, and what key intermediates are involved?
Answer:
Synthesis often involves palladium-catalyzed aminoalkynylation to construct the spirocyclic core, as demonstrated in the preparation of 2-Tosyl-3-(3-(triisopropylsilyl)prop-2-ynyl)-2-azaspiro[4.4]nonan-1-one . Key intermediates include carbamate-protected derivatives (e.g., tert-butyl N-{7-oxa-1-azaspiro[4.4]nonan-3-yl}carbamate) for functional group compatibility . Methodological considerations:
- Catalyst selection : Pd(0) or Pd(II) catalysts for cross-coupling steps.
- Protecting groups : Use of tert-butoxycarbonyl (Boc) to stabilize reactive amines .
- Cyclization strategies : Intramolecular Heck or Ullmann reactions to form the spirocyclic framework.
How can researchers resolve contradictions in reported reaction yields for spirocyclic compound syntheses?
Answer:
Contradictions often arise from variations in solvent polarity, temperature, or catalyst loading. For example, highlights solvent-dependent yields in 1,2,4-oxadiazole syntheses. To address discrepancies:
- Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature: 60–100°C; solvent: DMF vs. THF) .
- Analytical cross-validation : Use HPLC or GC-MS to quantify byproducts and optimize purity .
- Reproducibility protocols : Standardize inert atmosphere conditions for moisture-sensitive intermediates (e.g., methanesulfonyl chloride derivatives) .
What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
Additional methods include X-ray crystallography for absolute stereochemistry determination, as seen in methylated analogs .
How to design experiments to study the structure-activity relationship (SAR) of this compound analogs?
Answer:
- Substituent variation : Introduce groups at the 3-position (e.g., methyl, ethyl) to assess steric/electronic effects on bioactivity .
- Biological assays : Test anticonvulsant activity via maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) models .
- Computational modeling : Use docking studies to predict binding affinity with targets like GABA receptors .
- Statistical analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50 values .
What are the known biological activities of this compound derivatives?
Answer:
- Anticonvulsant effects : N-phenylamino derivatives show ED50 values < 50 mg/kg in rodent models .
- Enzyme inhibition : 1,2,4-oxadiazole analogs inhibit phosphodiesterase 4 (PDE4) with IC50 < 1 µM .
- Neuropharmacology : Tert-butyl carbamates exhibit blood-brain barrier penetration in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
